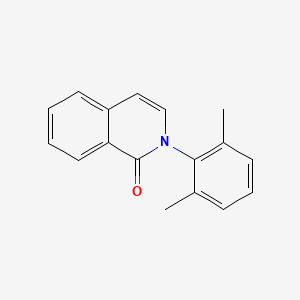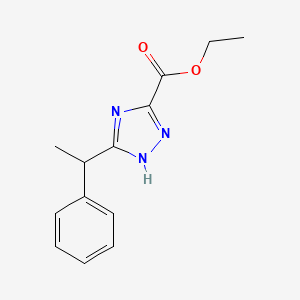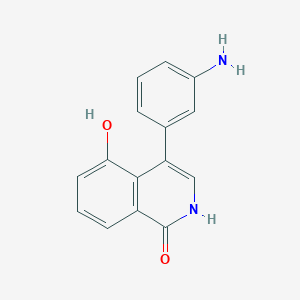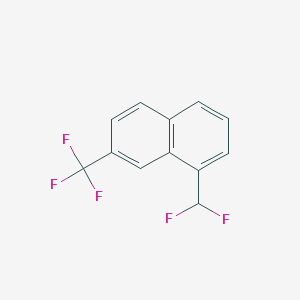
2-(2,6-Dimethylphenyl)isoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dimethylphenyl)isoquinolin-1(2H)-one is an organic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing heterocycles that are structurally related to quinolines. This compound is characterized by the presence of a dimethylphenyl group attached to the isoquinoline core, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylphenyl)isoquinolin-1(2H)-one typically involves the Bischler-Napieralski reaction. This reaction is a well-known method for the synthesis of isoquinolines and involves the cyclization of β-phenylethylamines with acid chlorides in the presence of a Lewis acid such as aluminum chloride. The reaction conditions usually require heating under reflux in an inert atmosphere to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Dimethylphenyl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, tetrahydroisoquinolines, and quinoline derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(2,6-Dimethylphenyl)isoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2,6-Dimethylphenyl)isoquinolin-1(2H)-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,6-Dimethylphenyl)quinoline
- 2-(2,6-Dimethylphenyl)pyridine
- 2-(2,6-Dimethylphenyl)benzimidazole
Uniqueness
2-(2,6-Dimethylphenyl)isoquinolin-1(2H)-one is unique due to its specific substitution pattern and the presence of the isoquinoline core. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the dimethylphenyl group also influences its physical properties, such as solubility and melting point, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
137515-86-7 |
|---|---|
Formule moléculaire |
C17H15NO |
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
2-(2,6-dimethylphenyl)isoquinolin-1-one |
InChI |
InChI=1S/C17H15NO/c1-12-6-5-7-13(2)16(12)18-11-10-14-8-3-4-9-15(14)17(18)19/h3-11H,1-2H3 |
Clé InChI |
NQGIYDUGZWIPDO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)N2C=CC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B15066637.png)


![7-Iodooxazolo[4,5-c]pyridine](/img/structure/B15066651.png)




![4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B15066685.png)
![4-[(Naphthalen-1-yl)sulfanyl]butanoic acid](/img/structure/B15066689.png)
![11-Oxo-5a,6,7,8,9,11-hexahydro-5H-pyrido[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B15066696.png)

